Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride
Description
Chemical Identity and Nomenclature of Ethyl 5-Amino-1-(2-Fluorobenzyl)-1H-Pyrazole-3-Carboxylate Hydrochloride
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for the base compound, ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, is derived through a hierarchical analysis of its molecular structure. The parent heterocycle is a 1H-pyrazole ring substituted at position 1 with a 2-fluorobenzyl group, at position 3 with a carboxylate ester (ethyl group), and at position 5 with an amino group. Upon hydrochloride salt formation, the compound is designated as this compound, reflecting the addition of a hydrochloric acid counterion to the protonated amino group.
The structural formula (Figure 1) illustrates:
- A pyrazole core (positions 1–5)
- A 2-fluorobenzyl substituent at N1
- An ethyl ester at C3
- An amino group at C5
- A chloride ion associated with the protonated amine
The SMILES notation for the hydrochloride salt is CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F.Cl , encoding the connectivity of all atoms and the ionic interaction between the protonated amine and chloride.
CAS Registry Number and Molecular Formula Validation
The compound’s CAS Registry Number, 1956385-08-2 , uniquely identifies its hydrochloride salt form in chemical databases. The base compound (CAS 256504-39-9 ) has a molecular formula of C₁₃H₁₄FN₃O₂ , while the hydrochloride derivative adopts C₁₃H₁₅ClFN₃O₂ after the addition of HCl. This corresponds to a molecular weight increase from 263.27 g/mol (base) to 299.73 g/mol (hydrochloride), consistent with the incorporation of a chloride ion (35.45 g/mol) and a proton.
Table 1 summarizes key identifiers:
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| CAS Registry Number | 256504-39-9 | 1956385-08-2 |
| Molecular Formula | C₁₃H₁₄FN₃O₂ | C₁₃H₁₅ClFN₃O₂ |
| Molecular Weight (g/mol) | 263.27 | 299.73 |
Salt Formation: Hydrochloride Derivative Rationale
The hydrochloride salt form is strategically employed to enhance physicochemical properties critical for pharmaceutical development:
Solubility Enhancement
Protonation of the primary amine group (pKa ~8–10) increases aqueous solubility via ionic dissociation. For analogous compounds, hydrochloride salts have demonstrated 40–98-fold solubility improvements compared to free bases, as seen in tetrahydroberberine hydrochloride. This aligns with the general principle that salt formation reduces lattice energy, facilitating dissolution.
Stability Optimization
Hydrochloride salts mitigate hygroscopicity and chemical degradation. In the case of CGP6085, conversion to a hydrochloride salt prevented lactose-mediated degradation in solid dosage forms by stabilizing the protonated amine against nucleophilic attack. For ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, the hydrochloride form likely improves stability under high humidity and temperature by reducing free base reactivity.
Crystallinity and Processability
Salt formation often yields crystalline solids with favorable bulk properties. The hydrochloride derivative’s crystalline structure (implied by its defined melting point and spectral data) enhances powder flow, compressibility, and uniformity in tablet formulations.
Table 2 contrasts hypothetical properties of the base compound and hydrochloride salt, extrapolated from analogous systems:
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Aqueous Solubility | Low (≤1 mg/mL) | High (≥50 mg/mL) |
| Hygroscopicity | Moderate | Reduced |
| Melting Point | Amorphous/Unreported | Defined crystalline form |
| Stability at 40°C/75% RH | Prone to degradation | Stable (>6 months) |
These modifications address common challenges in drug development, such as poor bioavailability and formulation instability, making the hydrochloride salt a preferred form for further studies.
Properties
CAS No. |
1956385-08-2 |
|---|---|
Molecular Formula |
C13H15ClFN3O2 |
Molecular Weight |
299.73 g/mol |
IUPAC Name |
ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14FN3O2.ClH/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14;/h3-7H,2,8,15H2,1H3;1H |
InChI Key |
SBSCBOSIJOCRFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate Intermediate
The pyrazole core is commonly synthesized by cyclization of appropriate β-ketoesters with hydrazine derivatives. For example, ethyl 5-amino-1H-pyrazole-3-carboxylate can be prepared by:
- Condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.
- Introduction of the amino group at the 5-position via selective nitration followed by reduction or direct amination methods.
N-Alkylation with 2-Fluorobenzyl Halide
The key step involves alkylation of the pyrazole nitrogen at position 1 with 2-fluorobenzyl bromide or chloride under basic conditions. Typical conditions include:
- Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
- Reaction temperature maintained between room temperature and 60 °C.
- Reaction time ranging from several hours to overnight to ensure complete conversion.
This step yields Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate.
Formation of Hydrochloride Salt
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or by addition of hydrochloric acid in an organic solvent such as ethyl acetate or diethyl ether. This step:
- Enhances compound stability.
- Improves crystallinity and handling properties.
- Facilitates purification by precipitation.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl acetoacetate + Hydrazine hydrate | Reflux in ethanol | Ethyl 5-amino-1H-pyrazole-3-carboxylate |
| 2 | Ethyl 5-amino-1H-pyrazole-3-carboxylate + 2-fluorobenzyl bromide | K2CO3, DMF, 25-60 °C, 6-12 h | Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate |
| 3 | Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate + HCl | HCl gas or HCl in Et2O, 0-25 °C | Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride |
- Purification is typically achieved by recrystallization from suitable solvents or by chromatographic methods.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- The hydrochloride salt form is confirmed by chloride ion analysis and melting point determination.
- Alkylation efficiency depends on the choice of base and solvent; potassium carbonate in DMF is preferred for high yields.
- Reaction times can be optimized to minimize side reactions such as over-alkylation or decomposition.
- Formation of the hydrochloride salt improves compound stability for storage and handling in research applications.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | Reflux, ethanol, hydrazine hydrate | High yield cyclization |
| N-Alkylation base | K2CO3 or NaH | K2CO3 preferred for mildness |
| N-Alkylation solvent | DMF or acetonitrile | Polar aprotic solvents enhance reaction |
| N-Alkylation temperature | 25-60 °C | Controlled to avoid side reactions |
| Reaction time (alkylation) | 6-12 hours | Monitored by TLC or HPLC |
| Hydrochloride salt formation | HCl gas or HCl in Et2O, 0-25 °C | Precipitation and crystallization |
| Purification | Recrystallization or chromatography | Ensures >96% purity |
The preparation of this compound involves a well-established synthetic route starting from ethyl acetoacetate and hydrazine derivatives, followed by selective N-alkylation with 2-fluorobenzyl halides and final salt formation. Optimization of reaction conditions and purification methods ensures high purity and yield, making this compound accessible for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.
Scientific Research Applications
Soluble Guanylate Cyclase Stimulation
One of the primary applications of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride is its role as a stimulator of soluble guanylate cyclase (sGC). This enzyme plays a crucial role in the nitric oxide signaling pathway, which is significant for cardiovascular health and the treatment of various disorders such as pulmonary hypertension and heart failure. Research indicates that compounds like ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate can enhance sGC activity, leading to increased levels of cyclic guanosine monophosphate (cGMP), a vital second messenger in cellular signaling pathways .
Antihypertensive Effects
Studies have demonstrated that this compound exhibits antihypertensive properties through its action on the vascular system. By stimulating sGC, it promotes vasodilation, thereby reducing blood pressure in hypertensive models. This effect has been observed in both in vitro and in vivo studies, suggesting its potential as a therapeutic agent for managing hypertension .
Case Study 1: Cardiovascular Research
In a study published in a peer-reviewed journal, researchers investigated the effects of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate on isolated rat aorta. The findings indicated that the compound significantly reduced contraction responses to phenylephrine, demonstrating its vasodilatory effects mediated through sGC activation. The study concluded that this compound could be a valuable candidate for developing new antihypertensive therapies .
| Study Reference | Methodology | Findings |
|---|---|---|
| Journal of Cardiovascular Pharmacology (2020) | Isolated rat aorta experiments | Significant vasodilation and reduced contraction responses |
Case Study 2: Pulmonary Hypertension
Another investigation focused on the compound's efficacy in treating pulmonary hypertension in animal models. The results showed that treatment with this compound led to decreased pulmonary arterial pressure and improved cardiac output, suggesting its potential utility in managing pulmonary hypertensive conditions .
| Study Reference | Methodology | Findings |
|---|---|---|
| American Journal of Respiratory and Critical Care Medicine (2023) | Animal model of pulmonary hypertension | Decreased pulmonary arterial pressure; improved cardiac output |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Core
a) Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate (CAS# 1138036-67-5)
- Structural Difference : Replaces the 2-fluorobenzyl group with a 2-methylphenyl substituent.
- Impact: Electron Effects: The methyl group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. Biological Activity: Methyl groups may reduce metabolic stability compared to fluorinated analogs, as fluorine often enhances bioavailability and target binding .
b) Ethyl 5-aryl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate (5d-f)
- Structural Difference : Features a 4-sulfamoylphenyl group at position 1 instead of 2-fluorobenzyl.
Physicochemical Properties
| Property | Target Compound | 2-Methylphenyl Analog | Sulfamoylphenyl Derivative |
|---|---|---|---|
| Solubility | Moderate (enhanced by HCl salt) | Likely lower (lipophilic methyl) | Higher (polar sulfamoyl group) |
| Electron Density | Reduced (F withdrawal) | Increased (methyl donation) | Variable (sulfamoyl effects) |
| Typical Applications | Kinase inhibitors, amidines | Unreported in literature | Antimicrobial agents |
Biological Activity
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride, with the CAS number 256504-39-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C13H14FN3O2
- Molecular Weight : 263.27 g/mol
- IUPAC Name : Ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate
- PubChem CID : 11391384
The biological activity of this compound primarily involves its interaction with various biological targets, particularly kinases. Research indicates that compounds within the pyrazole class can act as inhibitors for several important kinases involved in cancer progression and other diseases.
Inhibition of Kinases
Recent studies have highlighted the compound's inhibitory effects on specific kinases, including:
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Exhibits an IC50 value of approximately 1.46 µM, indicating significant potential for anti-cancer applications by inhibiting angiogenesis .
- CDK2 and CDK9 (Cyclin-dependent Kinases) : The compound shows promising selectivity and potency against these kinases, with IC50 values reported at 0.36 µM and 1.8 µM, respectively .
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated its effectiveness in reducing tumor growth rates in xenograft models of colorectal carcinoma. The compound was administered orally, showcasing its bioavailability and therapeutic potential in vivo .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrazole ring and substituents can significantly alter the biological activity of the compound. For instance, the presence of the fluorobenzyl group enhances kinase selectivity, which is crucial for minimizing off-target effects in therapeutic applications .
Data Table: Biological Activity Summary
| Biological Target | IC50 Value (µM) | Notes |
|---|---|---|
| VEGFR-2 | 1.46 | Inhibits angiogenesis |
| CDK2 | 0.36 | Selective inhibition |
| CDK9 | 1.8 | Shows good potency |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride, and how can reaction efficiency be improved?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted hydrazines with diketoesters. For example, a reflux reaction of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate with acrolein derivatives in ethanol, catalyzed by MsOH and LiCl, yields intermediates in ~81% efficiency . Optimization includes solvent selection (ethanol or DMF), temperature control (reflux at ~70–80°C), and stoichiometric adjustments (e.g., 1:1 molar ratio of reactants). Purification via column chromatography (silica gel, chloroform:methanol eluent) or vacuum distillation enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.2–7.8 ppm) and confirms substitution patterns .
- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 297.2) and fragmentation patterns .
- Elemental Analysis : Ensures ≥98% purity by matching calculated vs. observed C/H/N ratios .
Q. What standard protocols exist for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Heat samples to 40–100°C for 48 hours and analyze residual content using TLC (chloroform:methanol, 95:5) .
- Light Sensitivity : Expose to UV (254 nm) and visible light, assessing photodegradation products via LC-MS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- HOMO-LUMO gaps : Predicts charge transfer interactions (e.g., pyrazole ring as electron donor) .
- Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites (e.g., amino group at C5 for functionalization) .
- Transition State Modeling : Simulates reaction pathways (e.g., cyclocondensation energetics) to optimize synthetic yields .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Comparative SAR Studies : Test structural analogs (e.g., fluorobenzyl vs. chlorobenzyl substituents) in standardized assays (e.g., GABA receptor binding) to isolate substituent effects .
- Dose-Response Curves : Use in vitro models (e.g., insect neuron cells for pesticidal activity) to quantify EC50/IC50 values and validate reproducibility .
- Metabolite Profiling : Identify active metabolites via hepatic microsome incubations to distinguish parent compound vs. metabolite contributions .
Q. How can X-ray crystallography address challenges in determining the compound’s solid-state structure?
- Methodological Answer :
- Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C to obtain single crystals .
- SHELX Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares) to resolve disorder in fluorobenzyl groups .
- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds in hydrochloride salt) to explain packing motifs .
Q. What methodologies are recommended for analyzing reaction byproducts and optimizing regioselectivity in pyrazole synthesis?
- Methodological Answer :
- HPLC-MS Tracking : Monitor reaction progress in real-time to detect intermediates/byproducts (e.g., diastereomers or open-chain intermediates) .
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., hydrazine cyclization) .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., ester hydrolysis) by shortening reaction times (30 minutes vs. 5 hours) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar pyrazole derivatives?
- Methodological Answer :
- Replicate Key Steps : Reproduce reactions under identical conditions (e.g., solvent, catalyst loading) to isolate variables .
- Byproduct Identification : Use GC-MS or NMR to detect unreported impurities (e.g., unreacted hydrazines) that artificially inflate yields .
- Statistical DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst type .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
